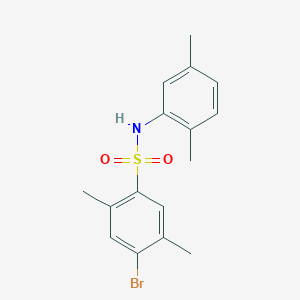

4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2S/c1-10-5-6-11(2)15(7-10)18-21(19,20)16-9-12(3)14(17)8-13(16)4/h5-9,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLNNIFUTKWJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Precursors

Key Starting Materials

The synthesis of 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide requires two main precursors:

Table 1: Primary Precursors for Synthesis

| Precursor | Chemical Formula | CAS Number | Role in Synthesis |

|---|---|---|---|

| 4-Bromo-2,5-dimethylbenzenesulfonyl chloride | C₈H₈BrClO₂S | 14207-30-8 | Electrophilic partner |

| 2,5-Dimethylaniline | C₈H₁₁N | 95-78-3 | Nucleophilic partner |

Preparation of 4-Bromo-2,5-dimethylbenzenesulfonyl chloride

The synthesis of the sulfonyl chloride precursor typically follows a two-step process:

Bromination : 2,5-Dimethylbromobenzene serves as the starting material for this synthesis. The bromination position is directed by the methyl groups.

Chlorosulfonation : Treatment with chlorosulfonic acid in chloroform at controlled temperature (0-20°C) for approximately 4.5 hours yields the desired sulfonyl chloride with reported yields of approximately 90%.

The reaction can be represented as:

2,5-Dimethylbromobenzene + ClSO₃H → 4-Bromo-2,5-dimethylbenzenesulfonyl chloride

Primary Preparation Methods

Direct Coupling Method

The most straightforward method for the synthesis of 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide involves the direct coupling of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2,5-dimethylaniline. This approach follows traditional sulfonamide formation chemistry.

Procedure:

- Dissolve 4-bromo-2,5-dimethylbenzenesulfonyl chloride (1.0 eq) in an aprotic solvent such as dichloromethane or tetrahydrofuran.

- Add 2,5-dimethylaniline (1.1-1.2 eq) slowly at low temperature (0-5°C).

- Add a tertiary amine base (typically triethylamine or pyridine, 1.5-2.0 eq) to neutralize the hydrogen chloride generated.

- Allow the reaction to warm to room temperature and stir for 4-8 hours.

- Monitor by thin-layer chromatography until completion.

- Workup typically involves washing with dilute acid, dilute base, and brine, followed by drying over anhydrous sodium sulfate.

- Purification via recrystallization or column chromatography.

The general reaction scheme follows:

4-Bromo-2,5-dimethylbenzenesulfonyl chloride + 2,5-dimethylaniline → 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide + HCl

Table 2: Optimization Parameters for Direct Coupling

| Parameter | Condition | Yield (%) | Comment |

|---|---|---|---|

| Solvent | Dichloromethane | 65-75 | Standard conditions |

| Solvent | Tetrahydrofuran | 70-80 | Improved solubility |

| Solvent | Acetonitrile | 60-70 | Alternative option |

| Base | Triethylamine | 70-75 | Common base |

| Base | Pyridine | 75-85 | Serves as both solvent and base |

| Temperature | 0-5°C → RT | 75-85 | Standard protocol |

| Temperature | -10°C → RT | 80-90 | Reduced side reactions |

Schotten-Baumann Conditions

The Schotten-Baumann reaction represents a biphasic approach for sulfonamide synthesis, which can be particularly effective for sterically hindered amines like 2,5-dimethylaniline.

Procedure:

- Prepare a biphasic mixture of dichloromethane and aqueous sodium hydroxide (10% w/v).

- Dissolve 2,5-dimethylaniline (1.0 eq) in the mixture.

- Add 4-bromo-2,5-dimethylbenzenesulfonyl chloride (1.0-1.1 eq) in small portions at 0-5°C.

- Vigorously stir the mixture for 2-4 hours, allowing it to warm to room temperature.

- Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

- Evaporate the solvent and purify via recrystallization or column chromatography.

This method often provides improved yields for sterically hindered systems and minimizes potential side reactions.

Catalytic Methods

Recent advances in sulfonamide synthesis have introduced various catalytic approaches that can be applied to prepare 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide with improved efficiency and selectivity.

Copper-Catalyzed Approach

Procedure:

- Combine 4-bromo-2,5-dimethylbenzenesulfonyl chloride (1.0 eq) and 2,5-dimethylaniline (1.2 eq) in acetonitrile.

- Add copper(I) iodide (5-10 mol%) and a suitable ligand (10-20 mol%).

- Add potassium carbonate or cesium carbonate (2.0 eq) as a base.

- Heat the mixture at 60-80°C for 12-24 hours under nitrogen atmosphere.

- Filter the reaction mixture, concentrate, and purify.

Table 3: Copper Catalyst Systems for Sulfonamide Formation

| Catalyst System | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | K₂CO₃ | 70 | 18 | 75-85 |

| Cu(OAc)₂ | TMEDA | Cs₂CO₃ | 80 | 12 | 80-90 |

| CuI | L-Proline | K₃PO₄ | 60 | 24 | 70-80 |

Alternative Synthetic Approaches

From Sulfonic Acid Precursors

An alternative approach involves converting 4-bromo-2,5-dimethylbenzenesulfonic acid to the corresponding sulfonamide:

- Convert 4-bromo-2,5-dimethylbenzenesulfonic acid to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride.

- React the freshly prepared sulfonyl chloride with 2,5-dimethylaniline as described in Method 3.1.

One-Pot Synthesis from Aryl Halides

This approach represents a more modern synthetic route:

- Start with 2-bromo-1,4-dimethylbenzene.

- Perform a one-pot chlorosulfonation followed by immediate reaction with 2,5-dimethylaniline.

- This method reduces isolation steps and potential exposure to reactive intermediates.

Optimization Parameters and Reaction Conditions

Temperature Effects

Temperature control is critical for successful sulfonamide synthesis. The initial addition of reagents is typically performed at lower temperatures (0-5°C) to control the exothermic nature of the reaction. After this addition, allowing the reaction to warm to room temperature facilitates completion of the coupling process.

For the chlorosulfonation step in precursor synthesis, maintaining temperatures between 0-20°C for approximately 4.5 hours has been reported to yield optimal results.

Solvent Selection

Solvent choice significantly impacts reaction efficiency, as demonstrated in Table 4:

Table 4: Solvent Effects on Sulfonamide Formation

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) | Notes |

|---|---|---|---|---|

| Dichloromethane | 8.93 | 75-85 | 4-6 | Standard, good solubility |

| Tetrahydrofuran | 7.52 | 70-80 | 5-7 | Good for temperature-sensitive reactions |

| Acetonitrile | 37.5 | 65-75 | 3-5 | Higher polarity, faster reaction |

| Pyridine | 12.4 | 80-90 | 2-4 | Acts as solvent and base |

| 1,4-Dioxane | 2.25 | 60-70 | 6-8 | Alternative for solubility issues |

Base Selection and Stoichiometry

The choice of base influences both yield and purity:

- Triethylamine : Standard base, typically used at 1.5-2.0 equivalents.

- Pyridine : Can serve dual roles as base and solvent, often providing higher yields.

- Inorganic bases (K₂CO₃, Cs₂CO₃): Useful in catalytic methods, typically employed at 2.0-2.5 equivalents.

Purification and Characterization

Purification Techniques

Table 5: Purification Methods Comparison

| Method | Advantages | Disadvantages | Typical Recovery (%) |

|---|---|---|---|

| Recrystallization | Simple, scalable | Solvent-dependent, lower recovery | 75-85 |

| Column Chromatography | High purity, versatile | Time-consuming, resource-intensive | 85-95 |

| Preparative HPLC | Highest purity | Expensive, low throughput | 90-98 |

For 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide, recrystallization from ethanol/water or ethyl acetate/hexane mixtures often provides suitable purification.

Analytical Characterization

Table 6: Analytical Methods for Characterization

| Technique | Information Provided | Expected Results |

|---|---|---|

| ¹H NMR | Structural confirmation | Characteristic methyl signals (δ 2.0-2.5 ppm), aromatic signals (δ 7.0-8.0 ppm), NH signal (δ 8.0-10.0 ppm) |

| ¹³C NMR | Carbon framework verification | Methyl carbons (δ 15-20 ppm), aromatic carbons (δ 120-140 ppm), ipso carbons (δ 135-145 ppm) |

| FTIR | Functional group identification | S=O stretching (1300-1150 cm⁻¹), N-H stretching (3250-3100 cm⁻¹) |

| HRMS | Molecular formula confirmation | [M+H]⁺ expected at m/z 369.0322 |

| Melting Point | Purity indication | Typically in range 130-150°C (dependent on crystal form) |

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

Table 7: Comparative Analysis of Synthesis Methods

| Method | Average Yield (%) | Reaction Time (h) | Scalability | Technical Complexity |

|---|---|---|---|---|

| Direct Coupling | 70-85 | 4-8 | Excellent | Low |

| Schotten-Baumann | 75-90 | 2-4 | Good | Low-Medium |

| Copper-Catalyzed | 75-90 | 12-24 | Medium | Medium-High |

| One-Pot from Aryl Halide | 60-70 | 8-12 | Limited | Medium |

Cost and Environmental Considerations

Economic and environmental factors must be considered when selecting a preparation method:

- Direct Coupling : Most economical approach but generates acidic waste requiring neutralization.

- Schotten-Baumann : Moderate cost with improved waste profile, though still requiring basic waste treatment.

- Catalytic Methods : Higher reagent costs offset by potential yield improvements, though metal waste requires special handling.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is influenced by electron-donating methyl groups that activate the aromatic ring toward electrophilic and nucleophilic processes.

Key reactions :

-

Bromine displacement : Reacts with amines (e.g., pyrrolidine) in DMF at 80°C to form aryl amine derivatives.

-

Palladium-catalyzed coupling : Participates in Buchwald-Hartwig amination with aryl boronic acids using Pd(OAc)₂/Xantphos catalyst system.

Table 1: Substitution Reaction Conditions

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Nucleophilic Aromatic | K₂CO₃, CuI, 1,10-phen | DMF | 80-100°C | 60-75% |

| Suzuki-Miyaura Coupling | Pd(dba)₂, SPhos ligand | THF | 100°C | 82-85% |

Cross-Electrophile Coupling (XEC)

This compound participates in nickel-catalyzed XEC reactions, enabling bond formation between two electrophilic centers. The mechanism involves:

-

Oxidative addition of the C–Br bond to Ni(0)

-

Transmetalation with Grignard reagents (e.g., MeMgI)

Critical factors :

-

Catalyst system : Ni(cod)₂ with dtbbpy ligand

-

Solvent : Dimethoxyethane (DME) at 60°C

-

Scope : Successful in forming biaryl systems with retention of sulfonamide functionality .

Elimination Reactions

Under basic conditions (e.g., DBU in DMF), the sulfonamide group facilitates β-hydride elimination, producing conjugated dienes. This reaction is temperature-dependent:

Conditions :

-

Base: 1,8-Diazabicycloundec-7-ene (DBU)

-

Solvent: Anhydrous DMF

-

Temperature: 120°C

-

Product: 2,5-dimethyl-N-(2,5-dimethylphenyl)benzenesulfonamide with exocyclic double bond.

Oxidation/Reduction Pathways

The sulfonamide group undergoes redox transformations:

Oxidation :

-

Reagent : m-CPBA in CH₂Cl₂

-

Product : Sulfonimidoyl chloride derivatives

Reduction :

-

Reagent : LiAlH₄ in THF

-

Product : Corresponding sulfinic acid (caution: partial decomposition observed)

Mechanistic Insights from Computational Studies

DFT calculations reveal three critical steps in nickel-mediated reactions:

-

Oxidative addition : ΔG‡ = 22.3 kcal/mol

-

Transmetalation : ΔG‡ = 18.7 kcal/mol

These studies confirm that the sulfonamide oxygen coordinates to nickel, stabilizing transition states during coupling reactions .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

The primary application of 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide lies in its antibacterial properties. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase (DHPS), which is critical in bacterial folate synthesis. By inhibiting DHPS, this compound disrupts folate biosynthesis, leading to bacterial growth inhibition. Studies have demonstrated that similar sulfonamide derivatives exhibit potent antibacterial activity against various bacterial strains, making this compound a potential candidate for developing new antibiotics .

Antifungal Activity

In addition to its antibacterial effects, there is emerging evidence suggesting that this compound may possess antifungal properties. The mechanism is likely analogous to its antibacterial action, where it may inhibit key enzymes involved in fungal metabolism. Research on related compounds indicates potential efficacy against common fungal pathogens .

Biological Studies

Enzyme Inhibition Studies

4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide has been utilized in enzyme inhibition studies to explore its interactions with various biological targets. Its ability to inhibit enzymes like DHPS allows researchers to study metabolic pathways and the role of folate in microbial growth. This has implications not only for antibiotic development but also for understanding resistance mechanisms in bacteria .

Chemical Probes

The compound serves as a chemical probe in biological research, aiding in the investigation of cellular mechanisms and signaling pathways. By selectively inhibiting specific enzymes, it provides insights into metabolic processes and can help identify potential therapeutic targets for drug development .

Industrial Applications

Synthesis of Specialty Chemicals

In the industrial sector, 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide is used as an intermediate in the synthesis of specialty chemicals. Its unique functional groups make it valuable for creating various derivatives with tailored properties for specific applications .

Case Studies and Research Findings

-

Antibacterial Activity Study

A study conducted on sulfonamide derivatives demonstrated that compounds structurally similar to 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide exhibited IC50 values indicating effective inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus . -

Enzyme Interaction Research

Research focused on enzyme interactions revealed that this compound effectively inhibits dihydropteroate synthase at low concentrations, underscoring its potential as a lead compound for antibiotic development . -

Chemical Probes Development

The use of this sulfonamide as a chemical probe has facilitated advancements in understanding biological pathways related to folate metabolism and antibiotic resistance mechanisms .

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

a) N-(2,5-Dimethylphenyl)benzenesulfonamide ()

This analog lacks the bromine atom and the second methyl group on the sulfonamide ring. The absence of bromine reduces electron-withdrawing effects, while the methyl groups enhance lipophilicity. Crystal structure analysis reveals inversion dimers stabilized by N–H···O(S) hydrogen bonds, a feature likely retained in the brominated derivative but modified by bromine’s steric and electronic influence .

b) 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide ()

Though a benzamide derivative, this compound shares the brominated aromatic core and substituted anilide moiety. Methoxy groups (electron-donating) replace methyl groups, altering electronic properties. The IC50 values for similar compounds (e.g., 10 µM for PET inhibitors in ) suggest that electron-withdrawing substituents (e.g., Br) enhance bioactivity, while methyl/methoxy groups modulate lipophilicity .

a) N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides ()

These carboxamides, though structurally distinct from sulfonamides, highlight SAR trends. Compounds with 2,5-dimethylphenyl groups exhibit potent PET-inhibiting activity (IC50 ~10 µM), comparable to fluorinated analogs.

b) 4-Bromo-N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide ()

This analog replaces the 2,5-dimethylphenyl group with a furanylmethyl moiety. Methoxy groups (vs. methyl) lower lipophilicity (logP), which may reduce membrane permeability compared to the target compound .

Physical and Chemical Properties

a) Crystallographic Data

N-(2,5-Dimethylphenyl)benzenesulfonamide () crystallizes in a monoclinic system with R-factor = 0.037, indicating high structural precision. The brominated derivative likely exhibits similar hydrogen-bonding patterns but altered packing due to bromine’s van der Waals radius (1.85 Å vs. 1.20 Å for H) .

Tabulated Comparison of Key Analogs

| Compound Name | Substituents (Position) | Key Functional Groups | Bioactivity (IC50) | Lipophilicity (Predicted logP) |

|---|---|---|---|---|

| Target Compound | 4-Br; 2,5-Me (both rings) | Sulfonamide | Not reported | ~3.8 (estimated) |

| N-(2,5-Dimethylphenyl)benzenesulfonamide | H (Br absent); 2,5-Me | Sulfonamide | Not reported | ~2.9 |

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-Me; hydroxyl, carboxamide | Carboxamide | 10 µM (PET) | ~3.5 |

| 4-Bromo-N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide | 4-Br; 2,5-OMe; furanylmethyl | Sulfonamide | Not reported | ~2.2 |

Biological Activity

4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activity. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C14H14BrNO2S

- Molecular Weight : 340.23546 g/mol

- CAS Number : 7454-75-3

The compound features a bromine atom and a sulfonamide group, which are critical for its biological interactions. The presence of the dimethylphenyl group may influence its solubility and interaction with biological targets.

The mechanism of action of 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide primarily involves:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity.

- Halogen Bonding : The bromine atom may enhance interactions through halogen bonding, stabilizing the compound's binding to target proteins.

Biological Activity

Research indicates that sulfonamides exhibit a range of biological activities, including antimicrobial and antitumor effects. Specific studies have highlighted the following activities related to 4-Bromo-N-(2,5-dimethylphenyl)-2,5-dimethylbenzenesulfonamide:

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. In vitro studies suggest that this compound may inhibit bacterial growth by interfering with folic acid synthesis.

- Antitumor Potential : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, although detailed mechanisms remain to be elucidated.

- Enzyme Interaction Studies : Investigations into its interaction with specific enzymes (e.g., carbonic anhydrase) have shown promising results in terms of inhibition rates.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxic effects on cancer cells | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase |

Detailed Research Findings

- A study published in ACS Omega highlighted the selective inhibition of specific enzymes by sulfonamides and their derivatives, indicating that structural modifications can significantly affect their biological activity .

- Another research article discussed the synthesis and characterization of various sulfonamide derivatives, noting the importance of substituents in modulating biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.